N-[3-(acetylamino)phenyl]-4-chloro-3-nitrobenzamide
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Overview
Description
N-[3-(acetylamino)phenyl]-4-chloro-3-nitrobenzamide is a chemical compound with the molecular formula C15H12ClN3O4 and a molecular weight of 333.734 g/mol . This compound is known for its unique structure, which includes an acetylamino group, a chloro group, and a nitro group attached to a benzamide backbone. It is used in various scientific research applications due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(acetylamino)phenyl]-4-chloro-3-nitrobenzamide typically involves multiple steps. One common method starts with the nitration of 4-chlorobenzamide to introduce the nitro group. This is followed by the acetylation of 3-aminophenyl to form the acetylamino group. The final step involves coupling the acetylamino group with the nitrated 4-chlorobenzamide under specific reaction conditions, such as the presence of a coupling agent and a suitable solvent .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and acetylation reactions. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-[3-(acetylamino)phenyl]-4-chloro-3-nitrobenzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The acetylamino group can be hydrolyzed to form the corresponding amine and acetic acid.
Common Reagents and Conditions
Reduction: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols can be used.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis reaction.
Major Products
Reduction: The major product is N-[3-(amino)phenyl]-4-chloro-3-nitrobenzamide.
Substitution: The products depend on the nucleophile used.
Hydrolysis: The products are 3-aminophenyl-4-chloro-3-nitrobenzamide and acetic acid.
Scientific Research Applications
N-[3-(acetylamino)phenyl]-4-chloro-3-nitrobenzamide is used in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Medicine: As a potential lead compound for the development of new pharmaceuticals.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[3-(acetylamino)phenyl]-4-chloro-3-nitrobenzamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to changes in cellular functions .
Comparison with Similar Compounds
Similar Compounds
- N-[3-(acetylamino)phenyl]-3,4-dichlorobenzamide
- N-[4-(acetylamino)phenyl]-4-chloro-3-nitrobenzamide
- 3′-N-[[4-(acetylamino)phenyl]sulfonyl]-3′-N-demethylazithromycin
Uniqueness
N-[3-(acetylamino)phenyl]-4-chloro-3-nitrobenzamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities for molecular targets, making it valuable for specific research applications.
Properties
IUPAC Name |
N-(3-acetamidophenyl)-4-chloro-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3O4/c1-9(20)17-11-3-2-4-12(8-11)18-15(21)10-5-6-13(16)14(7-10)19(22)23/h2-8H,1H3,(H,17,20)(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSKXKPHBWHTMJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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